3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Description
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H15N3O4S2 and its molecular weight is 329.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activities
Research by Keivanloo et al. (2020) on hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione, synthesized via a ligand-assisted click reaction, demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria. This synthesis method and the resulting antibacterial properties highlight the potential for designing new therapeutic agents based on similar chemical structures Keivanloo et al., 2020.
Antineoplastic Agents
Koebel et al. (1975) explored thieno[2,3-b]azepin-4-ones for their potential antineoplastic activities, given the reported activity of related compounds. Although preliminary data did not indicate significant activity, this line of research underscores the ongoing exploration of heterocyclic compounds in cancer treatment Koebel et al., 1975.
Enzyme Inhibition
A study by Niwata et al. (1997) on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives revealed their ability to selectively inhibit human heart chymase, an enzyme involved in cardiovascular diseases. This research illustrates the therapeutic potential of imidazolidine derivatives in treating cardiovascular conditions Niwata et al., 1997.
Cytotoxicity and ROS Generation
Novotortsev et al. (2021) synthesized selenium-containing dispiro indolinones with significant in vitro cytotoxicity against cancer cell lines and the ability to increase intracellular reactive oxygen species (ROS) levels. This suggests a potential mechanism for their cytotoxic action, highlighting the role of such compounds in cancer research Novotortsev et al., 2021.
Antiproliferative Activity
Chandrappa et al. (2008) synthesized 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. The presence of a nitro group on the thiazolidinone moiety and specific aryl ring substitutions were crucial for the antiproliferative activity, indicating the importance of structural features in medicinal chemistry applications Chandrappa et al., 2008.
Properties
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S2/c1-2-9-3-4-11(20-9)21(18,19)14-6-8(7-14)15-10(16)5-13-12(15)17/h3-4,8H,2,5-7H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBXXUBCBNPSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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